REACTION_CXSMILES
|
C([O-])(=O)C.[NH4+].[C:6]([BH3-])#[N:7].[Na+].[N+:10]([C:13]1[CH:22]=[C:21]2[C:16]([CH2:17][CH2:18][CH2:19]C2=O)=[CH:15][CH:14]=1)([O-:12])=[O:11].Cl>CO>[N+:10]([C:13]1[CH:22]=[C:21]2[C:16]([CH2:17][CH2:18][CH2:19][CH:6]2[NH2:7])=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:0.1,2.3|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the residue was stirred with water and EA
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
A precipitate which appeared here was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with EA
|
Type
|
EXTRACTION
|
Details
|
was extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |